molecular formula C15H13N5O B2752391 4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide CAS No. 1421524-33-5

4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide

Cat. No.: B2752391
CAS No.: 1421524-33-5
M. Wt: 279.303
InChI Key: ULCJAWXAMLHGFL-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its attachment to the picolinamide structure. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)picolinamide
  • 4-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)picolinamide
  • 4-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide

Uniqueness

4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide is unique due to its specific arrangement of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new drugs and materials.

Properties

IUPAC Name

4-pyrazol-1-yl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(18-11-12-3-1-5-16-10-12)14-9-13(4-7-17-14)20-8-2-6-19-20/h1-10H,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCJAWXAMLHGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=NC=CC(=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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